Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis.
Methods of Application: The process involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base.
Results or Outcomes: High yields in arylated heteroarenes were obtained.
Summary of the Application: This compound is used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives.
Methods of Application: In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF 3 substituent is favored, probably due to steric reasons.
Results or Outcomes: 1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation.
Summary of the Application: This compound is used in the synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts.
Results or Outcomes: The successful synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts.
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene, with the chemical formula C₈H₆F₃IO and a molecular weight of 286.03 g/mol, is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethoxy group. This compound is a member of the iodobenzene family, where the iodine atom serves as a potent leaving group in various
Several methods have been developed for synthesizing 1-iodo-2-methyl-4-(trifluoromethoxy)benzene:
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene has several notable applications:
Interaction studies involving 1-iodo-2-methyl-4-(trifluoromethoxy)benzene primarily focus on its reactivity with other substrates in cross-coupling and electrophilic substitution reactions. Research indicates that the presence of the iodine atom facilitates nucleophilic attack from various reagents, leading to diverse products. Additionally, studies on its interaction with biological molecules could provide insights into its potential therapeutic effects .
Several compounds share structural similarities with 1-iodo-2-methyl-4-(trifluoromethoxy)benzene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Key Differences |
---|---|---|
1-Iodo-3-methyl-4-(trifluoromethoxy)benzene | Iodine at position 1, methyl at position 3 | Different substitution pattern affects reactivity |
1-Iodo-4-methylbenzene | Iodine at position 1, no trifluoromethoxy | Lacks electron-withdrawing trifluoromethoxy group |
2-Iodo-4-(trifluoromethoxy)phenol | Hydroxyl group present | Hydroxyl group alters acidity and reactivity |
1-Iodo-2-methyl-4-fluorobenzene | Fluoro instead of trifluoromethoxy | Less steric hindrance compared to trifluoromethoxy |
This table illustrates that while these compounds share similar functional groups or halogen substituents, the unique combination of iodine and trifluoromethoxy groups in 1-iodo-2-methyl-4-(trifluoromethoxy)benzene contributes to its distinct reactivity and potential applications in synthetic chemistry and pharmaceuticals .
Irritant